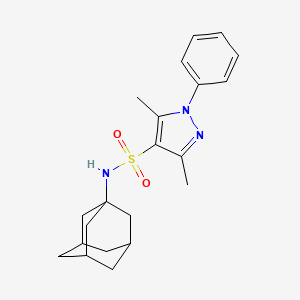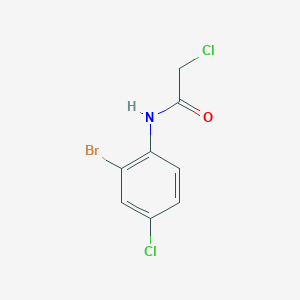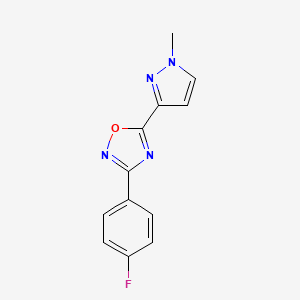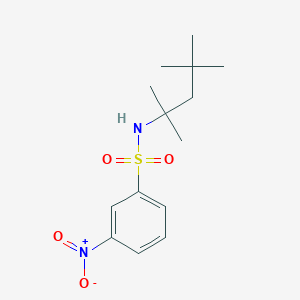
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in immune cells, including microglia and macrophages. The P2X7 receptor is involved in a number of physiological processes, including inflammation, pain, and cell death. A-438079 has been shown to have potential therapeutic applications in a variety of conditions, including chronic pain and neuroinflammation.
Mécanisme D'action
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is primarily expressed in immune cells. The P2X7 receptor is activated by extracellular ATP, leading to the influx of calcium ions and subsequent release of pro-inflammatory cytokines. N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide blocks this activation, thereby reducing the release of cytokines and subsequent inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to reduce inflammation in a variety of models. For example, in a study by Monif et al. (2010), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to reduce the release of pro-inflammatory cytokines in a model of multiple sclerosis. In addition, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor, without affecting other receptors that may have unwanted side effects. However, one limitation of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its relatively low potency, which may limit its effectiveness in certain models.
Orientations Futures
There are a number of potential future directions for research on N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Additionally, there is interest in the potential use of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of more potent and selective P2X7 receptor antagonists, which may have greater therapeutic potential.
Méthodes De Synthèse
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid, followed by sulfonation of the resulting amide with chlorosulfonic acid. The final product is obtained by neutralization with sodium hydroxide and subsequent purification.
Applications De Recherche Scientifique
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been extensively studied in preclinical models of various conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In a study by Honore et al. (2006), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to have analgesic effects in a rat model of chronic neuropathic pain. The authors suggest that this effect is due to the blockade of P2X7 receptor-mediated microglial activation and subsequent release of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-20(15(2)24(22-14)19-6-4-3-5-7-19)27(25,26)23-21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18,23H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKFBXTIVYIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)


![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)


![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
